molecular formula C11H16N2O2 B7871588 N-[(3-aminophenyl)methyl]-3-methoxypropanamide

N-[(3-aminophenyl)methyl]-3-methoxypropanamide

Cat. No.: B7871588
M. Wt: 208.26 g/mol
InChI Key: SPARNOKAEVFVQW-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-3-methoxypropanamide is an organic compound that features an amide functional group attached to a 3-methoxypropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminophenyl)methyl]-3-methoxypropanamide typically involves the reaction of 3-aminobenzylamine with 3-methoxypropanoic acid under amide bond formation conditions. This can be achieved through the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

N-[(3-aminophenyl)methyl]-3-methoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-3-methoxypropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-aminophenyl)methyl]-3-methoxypropanoic acid
  • N-[(3-aminophenyl)methyl]-3-methoxypropylamine
  • N-[(3-aminophenyl)methyl]-3-methoxypropylthiol

Uniqueness

N-[(3-aminophenyl)methyl]-3-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-6-5-11(14)13-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARNOKAEVFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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